[1,3]Thiazolo[4,5-H]quinoline
Description
Historical Development and Significance of Fused Thiazole-Quinoline Systems
The exploration of fused thiazole-quinoline systems has a rich history, driven by the diverse biological activities exhibited by their derivatives. thieme-connect.de The fusion of a thiazole (B1198619) ring to a quinoline (B57606) core can result in various isomers, with the position of the fusion and the heteroatoms significantly influencing the molecule's three-dimensional shape and, consequently, its biological function.
Historically, research has focused on isomers such as thiazolo[5,4-b]quinolines and thiazolo[5,4-f]quinazolines. nih.govnih.gov These compounds have been investigated for a range of therapeutic applications, including their potential as anticancer agents and kinase inhibitors. nih.govnih.govnih.gov The core principle behind this research is that the rigid, planar structure of the fused system allows for effective interaction with biological targets like DNA and enzyme active sites. nih.gov The significance of these fused systems lies in their ability to serve as versatile scaffolds for the development of targeted therapies. nih.gov
General Overview of Annulated Heterocyclic Scaffolds in Research
Annulated heterocyclic scaffolds, which consist of two or more fused rings, are a cornerstone of modern medicinal chemistry. These structures are prevalent in a vast number of natural products and synthetic drugs, underscoring their importance in biological processes. The fusion of rings results in a more rigid and conformationally restricted molecule compared to its non-fused counterparts. This rigidity can lead to higher binding affinity and selectivity for specific biological targets.
The structural diversity of annulated heterocycles is immense, arising from the variety of rings that can be fused, the number of fused rings, and the nature and position of heteroatoms. This diversity provides a rich playground for chemists to design and synthesize novel compounds with tailored properties for applications in drug discovery, materials science, and catalysis.
Scope and Research Trajectories fornih.govnih.govThiazolo[4,5-H]quinoline
Direct and extensive research specifically focused on nih.govnih.govThiazolo[4,5-H]quinoline is limited in the current scientific literature. However, the synthesis of a related isomer, thiazolo[5,4-h]quinazoline-2-carbonitrile, has been reported, demonstrating the feasibility of accessing the thiazolo[4,5-h]quinoline core structure. nih.gov This opens up exciting avenues for future research into this specific isomer.
Based on the well-documented biological activities of other thiazoloquinoline isomers, several promising research trajectories can be envisioned for nih.govnih.govThiazolo[4,5-H]quinoline:
Anticancer Drug Discovery: Given that various thiazoloquinoline derivatives have shown potent cytotoxic activity against several cancer cell lines, nih.govnih.gov it is plausible that nih.govnih.govThiazolo[4,5-H]quinoline and its derivatives could also exhibit anticancer properties. Future studies could involve the synthesis of a library of these compounds and screening them against a panel of cancer cell lines.
Kinase Inhibition: Several fused thiazole-quinoline systems have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer and inflammatory diseases. nih.govnih.gov The unique structural features of nih.govnih.govThiazolo[4,5-H]quinoline may allow for selective inhibition of specific kinases, warranting investigation in this area.
Antimicrobial Agents: The quinoline and thiazole moieties are present in numerous antimicrobial agents. nih.gov Therefore, derivatives of nih.govnih.govThiazolo[4,5-H]quinoline could be synthesized and evaluated for their antibacterial and antifungal activities.
Detailed Research Findings on Related Thiazoloquinoline Isomers
To illustrate the potential of the nih.govnih.govThiazolo[4,5-H]quinoline scaffold, the following tables summarize the research findings for some of its closely related isomers.
Table 1: Anticancer Activity of Thiazolo[5,4-b]quinoline Derivatives
| Compound | Cell Line | Activity | Reference |
| 9-Anilino-2-[[2-(N,N-diethylamino)ethyl]amino]thiazolo[5,4-b]quinoline | Various human cancer cell lines | Potent cytotoxic activity | nih.gov |
| D3CLP (a thiazolo[5,4-b]quinoline derivative) | K-562 leukemia cells, HeLa cells | Synergistic effect with cisplatin | nih.gov |
| 2-[[(N,N-diethylamino)ethyl]amino]-7-fluoro-thiazolo[5,4-b]quinoline | Various cell lines | High antitumor activity | nih.gov |
Table 2: Kinase Inhibitory Activity of Thiazolo[5,4-f]quinazoline Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 7i | DYRK1A | 40 | nih.gov |
| 8i | DYRK1A | 47 | nih.gov |
| 9i | DYRK1A | 50 | nih.gov |
| Thiazolo[5,4-f]quinazolin-9-ones | GSK-3 | Micromolar range | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
65423-99-6 |
|---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-h]quinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-7-3-4-8-10(13-6-12-8)9(7)11-5-1/h1-6H |
InChI Key |
BQFJXYBNTQREBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)N=CS3)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 Thiazolo 4,5 H Quinoline and Its Derivatives
Classical Multi-Step Synthetic Approaches
The construction of the researchgate.netnih.govThiazolo[4,5-H]quinoline skeleton is typically achieved through multi-step sequences that build the thiazole (B1198619) ring onto a pre-existing or concurrently formed quinoline (B57606) structure. These classical methods rely on fundamental organic reactions, including cyclizations, condensations, and various functional group interconversions.
Cyclization Reactions inresearchgate.netnih.govThiazolo[4,5-H]quinoline Synthesis
Cyclization reactions are paramount in forming the fused heterocyclic system. These can be broadly categorized into intermolecular and intramolecular strategies, both of which are crucial for assembling the target scaffold.
Intermolecular cyclization strategies involve the reaction of two separate molecular entities to form the heterocyclic ring. A prominent example is the reaction of an appropriately substituted quinoline derivative with a reagent that provides the missing atoms for the thiazole ring. For instance, the Skraup reaction, a classic method for quinoline synthesis, can be adapted to produce thiazoloquinolines. The synthesis of thiazolo[5,4‐h]quinoline has been achieved via a Skraup reaction on 4-aminobenzothiazole, demonstrating the principle of building the quinoline ring onto an existing thiazole. researchgate.net
Another key intermolecular approach involves the reaction of an amino-substituted quinoline with a carbon disulfide equivalent or a related synthon. These methods often proceed through a dithiocarbamate (B8719985) or thiourea (B124793) intermediate which then undergoes cyclization.
Intramolecular cyclizations are often the key step in forming the final fused ring system from a single, carefully constructed precursor. A common strategy begins with the synthesis of an 8-aminoquinolin-7-thiol or a derivative thereof. This intermediate, possessing the necessary functionalities in the correct positions, can then undergo cyclization with a suitable one-carbon synthon (e.g., an aldehyde, carboxylic acid, or orthoformate) to close the thiazole ring.
A plausible reaction mechanism involves the initial formation of a thiourea intermediate, which is then desulfurized to a carbodiimide. nih.gov This intermediate undergoes an intramolecular cyclization to form a carbene-type species, which then proceeds through a C-H insertion to yield a non-aromatic tetracyclic intermediate that aromatizes to the final product. nih.gov In some syntheses, an intramolecular cyclization is achieved by heating a precursor in the presence of a base like potassium carbonate in DMF. nih.gov Copper-mediated cyclization has also been employed, for example, using copper(I) iodide in pyridine (B92270) under microwave irradiation to form a thiazole ring fused to another aromatic system. nih.gov
| Cyclization Type | Key Intermediates | Common Reagents | Notes |
| Intermolecular | 4-aminobenzothiazole | Glycerol, H₂SO₄, oxidant (Skraup reaction) | Builds quinoline onto existing thiazole. researchgate.net |
| Intramolecular | 8-aminoquinolin-7-thiol derivative | Aldehydes, orthoformates | Closes the thiazole ring on a quinoline precursor. |
| Intramolecular | Carbodiimide intermediate | Ag₂CO₃ (for desulfurization) | Proceeds via a proposed carbene intermediate. nih.gov |
| Intramolecular | N-aryl cyanothioformanilide | PdCl₂, CuI | Catalyzed C-H functionalization/C-S bond formation. mdpi.com |
Condensation Reactions
Condensation reactions are fundamental to building the precursors required for the final cyclization step. For example, the initial synthesis of a necessary amide precursor often involves the condensation of a quinolinamine with an appropriate acyl chloride. researchgate.net Specifically, quinolin-5-amine can be condensed with thiophene-2-carbonyl chloride to form N-(quinolin-5-yl)thiophene-2-carboxamide, a precursor for a related thiazoloquinoline. researchgate.net
Furthermore, condensation reactions are used to introduce functional groups that facilitate subsequent cyclization. The reaction of a suitable quinoline derivative with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can generate a formamidine (B1211174) intermediate. nih.gov This intermediate is then primed for a cyclization reaction, such as a Dimroth rearrangement, upon heating with an amine in the presence of acetic acid. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Significance |
| Quinolin-5-amine | Thiophene-2-carbonyl chloride | N-Aryl amide | Precursor for subsequent thionation and cyclization. researchgate.net |
| 2-amino-5-nitroanthranilonitrile | N,N-dimethylformamide dimethyl acetal (DMFDMA) | N,N-dimethylformamidine | Intermediate for Dimroth rearrangement. nih.gov |
| Thiazoline (B8809763) | Thiosemicarbazide (B42300) | Schiff base ligand | Formation of a new C=N bond. rsc.org |
| Mannich bases | Thiazoline | Isatin-thiazoline derivatives | Building complex heterocyclic systems. rsc.org |
Halogenation and Subsequent Functionalization
Halogenation of the quinoline or thiazole ring provides a chemical handle for further modification and the introduction of diverse substituents. Electrophilic substitution reactions, such as bromination, can be performed on the heterocyclic core. researchgate.net For example, the bromination of a related thiazolo[5,4-f]quinazoline derivative was a key step before a subsequent condensation reaction. mdpi.com
The resulting halogenated derivatives are versatile intermediates. They can undergo a variety of cross-coupling reactions or nucleophilic substitution reactions, allowing for the synthesis of a library of functionalized researchgate.netnih.govThiazolo[4,5-H]quinoline derivatives. The tolerance of halogen substituents during other transformations is a key consideration in synthetic design. nih.gov
Reductive Transformations
Reduction reactions, particularly the reduction of nitro groups to amines, are a cornerstone of many synthetic routes leading to quinolines and their fused derivatives. Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a common method for this transformation. nih.gov This domino reaction strategy involves the reduction of a nitro group, followed by the formation of a cyclic imine, and subsequent reduction to yield a tetrahydroquinoline. nih.gov
The newly formed amino group is often a key functionality for subsequent reactions, such as diazotization followed by the introduction of a thiol or thiocyanate (B1210189) group, which is a necessary precursor for the thiazole ring formation. Another critical transformation is the conversion of an amide to a thioamide, often accomplished using reagents like diphosphorus (B173284) pentasulfide or Lawesson's reagent. researchgate.netrsc.org This thionation step is crucial for preparing the substrate for oxidative cyclization to form the thiazole ring.
Sandmeyer Reactions in Pathway Elucidation
The Sandmeyer reaction, a cornerstone in aromatic chemistry, provides a reliable method for the conversion of an aromatic amino group into various substituents via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org This transformation is particularly useful in the synthesis of complex heterocyclic systems where direct substitution is not feasible. organic-chemistry.orgbyjus.com
In the context of thiazoloquinoline synthesis, the Sandmeyer reaction has been instrumental in pathway elucidation and the generation of key intermediates. For instance, the synthesis of 2-chlorothiazolo[4,5-c]isoquinoline, a related isomer, was achieved through the diazotization of 2-aminothiazolo[4,5-c]isoquinoline followed by a reaction with cuprous chloride. cdnsciencepub.com This chloro derivative serves as a versatile precursor for further functionalization. The reaction proceeds through a free radical mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. byjus.com This process underscores the reaction's utility in introducing a range of functionalities, including halogens and cyano groups, onto the aromatic core. wikipedia.orgnih.gov
The general mechanism involves the formation of an aryl radical with the loss of nitrogen gas, followed by the transfer of a halogen or other nucleophile from a copper(II) species to the aryl radical. wikipedia.org This regenerates the copper(I) catalyst, allowing the cycle to continue. The reaction's applicability extends to various aromatic and heterocyclic amines, making it a powerful tool for creating diverse molecular architectures. byjus.comnih.gov
Modern and Sustainable Synthetic Methodologies
In recent years, a significant shift towards more efficient and environmentally benign synthetic methods has been observed in organic chemistry. nih.gov This trend is particularly evident in the synthesis of heterocyclic compounds like thiazoloquinolines, where modern approaches such as one-pot multicomponent reactions and green chemistry principles are increasingly employed. jsynthchem.comrsc.org
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. jsynthchem.comrsc.org This approach has been successfully applied to the synthesis of various thiazolo-fused quinazoline (B50416) and quinoline derivatives. jsynthchem.comresearchgate.net
For example, a three-component reaction involving 5-aryl-1,3,4-thiadiazol-2-amines, dimedone or 1,3-cyclohexanedione, and various aromatic aldehydes can produce novel thiadiazolo[2,3-b]quinazolin-6-one scaffolds. nih.gov This reaction can be efficiently catalyzed by a deep eutectic solvent under solvent-free conditions. nih.gov Similarly, the synthesis of pyrazolo-thiazole substituted pyridines has been achieved through a multicomponent condensation, highlighting the versatility of this approach in constructing diverse heterocyclic systems. mdpi.com The advantages of MCRs include simplified procedures, reduced reaction times, and higher atom economy, making them an attractive alternative to traditional multi-step syntheses. jsynthchem.com
Green Chemistry Approaches in Heterocycle Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.govjsynthchem.com These approaches focus on the use of safer solvents, the reduction of waste, and the development of catalyst-free and solvent-free reaction conditions. nih.gov
Solvent-free synthesis is a key tenet of green chemistry, aiming to reduce the use of volatile and often toxic organic solvents. nih.govresearchgate.net Several studies have demonstrated the feasibility of synthesizing thiazole and quinoline derivatives under solvent-free conditions, often with the aid of microwave irradiation or specific catalysts. nih.govresearchgate.net For instance, the synthesis of 1,3-thiazolidin-4-ones has been reported using ammonium (B1175870) persulfate as a catalyst under solvent-free conditions at 90 °C, resulting in high yields. nih.gov Another example is the synthesis of thiadiazolo[2,3-b]quinazolin-6-ones, which can be carried out under solvent-free conditions at 120 °C in the presence of a deep eutectic solvent catalyst. nih.gov These methods not only reduce environmental pollution but can also lead to shorter reaction times and simpler work-up procedures. researchgate.net
When a solvent is necessary, the use of environmentally benign options like water or ethanol (B145695) is preferred. nih.gov Aqueous ethanol systems have been utilized in the synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating that green solvents can be effective media for heterocyclic synthesis. researchgate.net The use of water as a solvent is particularly advantageous due to its low cost, non-toxicity, and non-flammability. Research has shown the successful synthesis of N-based heterocycles in water, sometimes facilitated by cation-exchange resins as a proton source for reactions like diazotization-iodination. organic-chemistry.org The combination of green solvents with other sustainable techniques, such as ultrasonic irradiation, can further enhance the efficiency and environmental friendliness of synthetic protocols. researchgate.net
The development of catalyst-free reactions is another significant advancement in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts. nih.govrsc.org Several catalyst-free methods for the synthesis of thiazole and quinoline derivatives have been reported. For example, the reaction of dialkyl acetylenedicarboxylates with 3-substituted 1H-1,2,4-triazoles can proceed without a catalyst to form triazolo[1,5-a]pyrimidines. researchgate.net Similarly, a catalyst-free, one-step synthesis of thiazolidine (B150603) derivatives has been developed using bisthiosemicarbazones and dimethyl acetylenedicarboxylate (B1228247) in methanol. nih.gov These catalyst-free approaches offer a simpler, more cost-effective, and environmentally friendly route to valuable heterocyclic compounds. soton.ac.uk
Microwave-Assisted Synthetic Protocols
A general representation of a microwave-assisted cyclization to form a fused thiazole system is shown below:
Microwave-assisted synthesis often leads to reduced reaction times and improved yields.
| Precursor Type | Reaction Conditions | Product Type | Reference |
| 6-Aminobenzo[d]thiazole-2,7-dicarbonitrile | DMF-DMA, 70°C, MWI; then aniline, acetic acid, 118°C, MWI | Thiazolo[5,4-f]quinazoline-2-carbonitriles | nih.gov |
| 2-Aminothiazole, Benzaldehyde, Ethyl acetoacetate | Acetic acid, 80°C, 350W, MWI | Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | clockss.org |
| 3-{[(1E)-(2'-chloro-7'-methoxyquinolin-3'-yl)methylene]amino}-4-(substituted phenyldiazenyl)phenol | Thiolactic acid, MWI | 2-[(2'-chloro-7'-methoxyquinolin-3'-yl)]-3-[3''-hydroxy-6''-(substitutedphenyldiazenyl)phenyl]-5-methyl-1,3-thiazolidin-4-one | umich.edu |
Organocatalysis inresearchgate.netnih.govThiazolo[4,5-H]quinoline Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free and often milder alternative to traditional catalysis. While specific applications of organocatalysis for the direct synthesis of the researchgate.netnih.govthiazolo[4,5-h]quinoline ring system are still emerging, the principles have been demonstrated in the synthesis of related fused quinoline heterocycles. For example, organocatalytic methods have been developed for the synthesis of researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinolines. These reactions often proceed through the activation of substrates by the organocatalyst to facilitate key bond-forming steps. The development of organocatalytic routes to researchgate.netnih.govthiazolo[4,5-h]quinoline would be a significant advancement, offering a potentially more sustainable and environmentally friendly synthetic approach.
Metal-Catalyzed Coupling and Cyclization Reactions
Metal-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of researchgate.netnih.govthiazolo[4,5-h]quinoline synthesis, metal catalysis can be employed in several key steps. Copper- and palladium-based catalysts are particularly relevant. For instance, copper-mediated cyclization has been used in the synthesis of benzothiazole (B30560) precursors, which are structurally related to the thiazoloquinoline core. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also valuable for introducing substituents onto the quinoline or thiazole rings, allowing for the generation of diverse derivatives. nih.gov Furthermore, metal catalysts can facilitate the final intramolecular cyclization to form the thiazole ring.
Metal-catalyzed reactions are pivotal for constructing the complex framework of thiazoloquinolines.
| Catalyst | Reaction Type | Substrates | Product | Reference |
| Copper(I) iodide | Intramolecular Cyclization | Brominated iminodithiazole | Thiazoloquinazoline-2-carbonitrile | mdpi.com |
| Palladium(II) acetate | Direct Arylation | Thiazole derivatives, Aryl bromides | Aryl-substituted thiazoles | massey.ac.nz |
| Copper catalyst | [3+2] Cycloaddition | 4-Azidoquinolin-2(1H)-ones, Alkynes | 4-(1,2,3-triazolyl)quinolin-2(1H)-ones | zenodo.org |
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries by anchoring the starting material to a solid support, allowing for easy purification through simple filtration and washing steps. This methodology has been applied to the synthesis of various heterocyclic compounds, including thiazoles. A general strategy for the solid-phase synthesis of 2-amino-5-carboxamide thiazole derivatives has been reported, which involves the dehydrative cyclization of a resin-bound thiourea intermediate. This approach could, in principle, be adapted for the synthesis of researchgate.netnih.govthiazolo[4,5-h]quinoline derivatives, where a suitably functionalized quinoline precursor is attached to the solid support. This would enable the rapid generation of a library of substituted thiazoloquinolines for biological screening.
Precursor Design and Intermediate Synthesis forresearchgate.netnih.govThiazolo[4,5-H]quinoline Scaffolds
The successful synthesis of the target researchgate.netnih.govthiazolo[4,5-h]quinoline scaffold is critically dependent on the rational design and efficient preparation of key precursors and intermediates.
Synthesis of o-Aminothiocyano Derivatives
A key precursor for the construction of the researchgate.netnih.govthiazolo[4,5-h]quinoline ring system is an ortho-aminothiocyanoquinoline, specifically 8-amino-7-thiocyanoquinoline or 7-amino-8-thiocyanoquinoline. The synthesis of such intermediates can be challenging. A common strategy involves the introduction of a nitro group, which can be subsequently reduced to an amino group, and a halogen, which can be displaced by a thiocyanate group. For example, the synthesis could start from a suitably substituted quinoline, which is first nitrated and then halogenated. The nitro group is then reduced to an amine, and the halide is substituted with a thiocyanate salt. The resulting o-aminothiocyanoquinoline can then undergo intramolecular cyclization to form the thiazole ring. The synthesis of 8-aminoquinoline (B160924) derivatives has been reported through various methods, including the Skraup synthesis and Povarov reaction. youtube.comrsc.org The introduction of a thiocyano group ortho to the amino group remains a key synthetic challenge.
Generation of Thiazole Ring Precursors
The formation of the thiazole ring is a crucial step in the synthesis of researchgate.netnih.govthiazolo[4,5-h]quinoline. The classical Hantzsch thiazole synthesis is a widely used method for this purpose. nih.govyoutube.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. youtube.comacs.org In the context of the target scaffold, this would involve reacting a suitable quinoline-based thioamide with an α-halocarbonyl compound.
Another approach involves the use of thiosemicarbazone derivatives of quinolinecarbaldehyde, which can be cyclized with reagents like ethyl chloroacetate (B1199739) or chloroacetone (B47974) to form the thiazole ring. johnshopkins.edu Furthermore, the reaction of epoxyketones with thiourea derivatives in acetic acid has been shown to be an efficient method for the synthesis of fused-thiazole derivatives. nih.govresearchgate.net
The choice of precursors and the specific reaction conditions will ultimately determine the substitution pattern on the final researchgate.netnih.govthiazolo[4,5-h]quinoline product.
The Hantzsch synthesis is a classic and versatile method for thiazole ring formation.
| Thiazole Formation Method | Key Reactants | Product Type | Reference |
| Hantzsch Synthesis | α-Halocarbonyl compound, Thioamide/Thiourea | Substituted Thiazole | nih.govyoutube.com |
| Cyclization of Thiosemicarbazones | Quinolinecarbaldehyde thiosemicarbazone, Ethyl chloroacetate | Thiazole-substituted Quinoline | johnshopkins.edu |
| Domino Reaction | Epoxyketone, Thiourea derivative | Fused-Thiazole | nih.govresearchgate.net |
Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled detail about the carbon-hydrogen framework. For cdnsciencepub.comnih.govThiazolo[4,5-H]quinoline, both ¹H and ¹³C NMR spectroscopy are indispensable in assigning the chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of cdnsciencepub.comnih.govThiazolo[4,5-H]quinoline provides crucial information about the number, connectivity, and chemical environment of the protons in the molecule. The aromatic region of the spectrum is of particular importance, where the protons on the quinoline (B57606) and thiazole (B1198619) rings resonate. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the fused heterocyclic system.
Detailed analysis of the ¹H NMR spectrum, including chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values), allows for the precise assignment of each proton to its position on the cdnsciencepub.comnih.govThiazolo[4,5-H]quinoline scaffold.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 1: Hypothetical ¹H NMR Data for cdnsciencepub.comnih.govThiazolo[4,5-H]quinoline
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton data, the ¹³C NMR spectrum reveals the chemical shifts of each carbon atom in cdnsciencepub.comnih.govThiazolo[4,5-H]quinoline. The positions of the signals are indicative of the carbon's hybridization and its electronic environment. The carbon atoms of the quinoline and thiazole rings exhibit distinct chemical shifts, which are instrumental in confirming the fused ring structure.
The correlation of proton and carbon signals through techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would definitively assign all atoms within the molecule.
| Carbon | Chemical Shift (ppm) |
| Data Not Available | Data Not Available |
Table 2: Hypothetical ¹³C NMR Data for cdnsciencepub.comnih.govThiazolo[4,5-H]quinoline
Advanced NMR Techniques for Stereochemical Assignment
In cases where stereoisomers of cdnsciencepub.comnih.govThiazolo[4,5-H]quinoline derivatives might exist, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be critical. NOE experiments provide information about the spatial proximity of protons, allowing for the determination of the relative stereochemistry of substituents on the heterocyclic core.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" of the functional groups present. For cdnsciencepub.comnih.govThiazolo[4,5-H]quinoline, the IR spectrum would display absorption bands corresponding to the vibrations of the C-H, C=C, and C=N bonds within the aromatic rings, as well as the characteristic vibrations of the thiazole ring, including C-S and C=N-C stretching.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | Data Not Available |
| Aromatic C=C stretch | Data Not Available |
| C=N stretch (Quinoline) | Data Not Available |
| C=N stretch (Thiazole) | Data Not Available |
| C-S stretch | Data Not Available |
Table 3: Hypothetical IR Absorption Data for cdnsciencepub.comnih.govThiazolo[4,5-H]quinoline
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For cdnsciencepub.comnih.govThiazolo[4,5-H]quinoline, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule under electron impact, would provide further evidence for the fused ring structure, with characteristic fragments of the quinoline and thiazole moieties.
| Fragment Ion | m/z |
| Molecular Ion [M]⁺ | Data Not Available |
| Characteristic Fragments | Data Not Available |
Table 4: Hypothetical Mass Spectrometry Data for cdnsciencepub.comnih.govThiazolo[4,5-H]quinoline
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of cdnsciencepub.comnih.govThiazolo[4,5-H]quinoline is expected to exhibit absorption bands in the ultraviolet and possibly the visible region, arising from π-π* and n-π* transitions within the conjugated aromatic system. The wavelength of maximum absorption (λmax) is characteristic of the extent of conjugation in the molecule. A study on the related thiazolo[4,5-h]isoquinoline (B3262242) has reported its UV absorption data, suggesting that the spectrum of cdnsciencepub.comnih.govThiazolo[4,5-H]quinoline would also display a pattern characteristic of an angularly fused polycyclic aromatic system. cdnsciencepub.com
| Transition | λmax (nm) |
| π → π | Data Not Available |
| n → π | Data Not Available |
Table 5: Hypothetical UV-Vis Absorption Data for cdnsciencepub.comnih.govThiazolo[4,5-H]quinoline
X-ray Crystallography for Absolute Structure Determination
The crystal structure of 2H- ajol.infoiucr.orgThiazolo[5,4,3-ij]quinolin-3-ium chloride monohydrate, with the chemical formula C₁₀H₈NS⁺·Cl⁻·H₂O, was determined through single-crystal X-ray diffraction. iucr.orgnih.gov The analysis revealed that the tricyclic cation is essentially planar. iucr.orgnih.gov A notable feature of the crystal packing is the presence of π-stacking interactions between the planar cations, which arrange in a columnar fashion along the a-axis. The distances between the least-squares planes of the stacked cations are reported to be alternately 3.338 (4) and 3.356 (4) Å, indicative of significant non-covalent interactions that stabilize the crystal lattice. iucr.orgnih.gov
Furthermore, the crystal structure is characterized by the presence of hydrogen-bonded chains. These chains are formed by the chloride anions and water molecules, creating a zigzag pattern that extends parallel to the b-axis. iucr.orgnih.gov The cation itself was found to be disordered over two orientations, with refined site occupation factors of 0.853 (3) and 0.147 (3). iucr.orgnih.gov
The insights gained from the crystallographic analysis of this isomer, particularly regarding the planarity of the fused ring system and the nature of the intermolecular interactions, are invaluable for understanding the structural properties of the broader class of thiazoloquinoline derivatives. The precise bond lengths and angles determined for the quinoline and thiazole moieties within this fused system provide a reliable benchmark for computational studies and for the interpretation of other spectroscopic data for related compounds, including ajol.infoiucr.orgThiazolo[4,5-H]quinoline.
| Parameter | Value |
|---|---|
| Chemical formula | C₁₀H₈NS⁺·Cl⁻·H₂O |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 6.694 (5) |
| b (Å) | 15.894 (12) |
| c (Å) | 9.868 (7) |
| β (°) | 108.13 (3) |
| Volume (ų) | 996.9 (12) |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. It provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within the molecule, which can then be compared with the theoretically calculated values based on the proposed chemical structure. This method serves as a fundamental check for the purity and identity of newly synthesized ajol.infoiucr.orgThiazolo[4,5-H]quinoline derivatives.
In the synthesis of various quinoline-thiazole and related heterocyclic systems, elemental analysis is routinely employed to validate the final products. For instance, in the synthesis of a series of novel 1,3,5-thiadiazine derivatives incorporating a quinoline moiety, elemental analysis was used to support the structural elucidation alongside spectroscopic methods. researchgate.net The experimentally found percentages of nitrogen and sulfur were in close agreement with the calculated values for the target compounds. researchgate.net
Similarly, for a series of 2-arylamino-8-fluoro- ajol.infoiucr.orgresearchgate.netthiadiazolo-[3,2-a]pyrimidin-[5,4-c]quinolin-5-ones, the calculated and found elemental compositions for carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur were reported, confirming the successful synthesis of the desired molecules. ajol.info Any significant deviation between the calculated and experimental values would suggest the presence of impurities or an incorrect structural assignment.
The following interactive table presents representative elemental analysis data for various quinoline-thiazole and related heterocyclic derivatives, illustrating the close correlation between the calculated and experimentally found elemental percentages.
| Compound | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| C₂₆H₂₃N₅OS | C | - | - | researchgate.net |
| H | - | - | ||
| N | 15.44 | 15.35 | ||
| S | 7.07 | 7.11 | ||
| C₁₃H₁₃FN₄O₂S | C | 50.64 | 49.16 | ajol.info |
| H | 4.25 | 4.12 | ||
| F | 6.16 | 6.10 | ||
| N | 17.17 | 17.00 | ||
| O | 10.38 | 9.84 | ||
| S | 10.40 | 9.85 | ||
| C₁₉H₁₂FN₅OS | C | 60.47 | 58.98 | ajol.info |
| H | 3.20 | 3.12 | ||
| F | 5.03 | 4.87 | ||
| N | 18.56 | 17.98 | ||
| O | 4.24 | 4.12 | ||
| S | 8.50 | 8.14 |
Chemical Reactivity and Transformation Mechanisms Of 1 2 Thiazolo 4,5 H Quinoline
Electrophilic Substitution Reactions on the Fused Rings
Electrophilic substitution on the semanticscholar.orgnih.govThiazolo[4,5-H]quinoline scaffold is a complex process influenced by the electronic properties of both the quinoline (B57606) and thiazole (B1198619) rings. Generally, electrophilic attack on the quinoline ring occurs on the electron-rich carbocyclic (benzene) portion, specifically at the C5 and C8 positions, due to the deactivating effect of the nitrogen atom in the pyridine (B92270) ring. quimicaorganica.orguop.edu.pk Conversely, the thiazole ring is generally susceptible to electrophilic substitution at the C5 position, which is considered electron-rich. pharmaguideline.com The specific outcome of such reactions on the fused system would depend heavily on the reaction conditions and the nature of the electrophile.
Nitration Studies
Direct nitration studies specifically on semanticscholar.orgnih.govThiazolo[4,5-H]quinoline are not extensively documented in the reviewed literature. However, the reactivity can be inferred from studies on related structures. Quinoline itself undergoes nitration with fuming nitric acid in the presence of fuming sulfuric acid to yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk The nitration of tetrahydroquinoline derivatives has been shown to be highly dependent on the N-protective group, which can direct the regioselectivity of the substitution. researchgate.net
Table 1: Nitration of Quinoline and Related Derivatives
| Substrate | Reagents and Conditions | Products | Reference(s) |
| Quinoline | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | uop.edu.pk |
| Tetrahydroquinoline (THQ) | HNO₃ / H₂SO₄ at 0 °C | 7-Nitro-THQ (major), 6-Nitro-THQ (minor) | researchgate.net |
| N-Acetyl-THQ | HNO₃ / H₂SO₄ at 0 °C | 6-Nitro-N-acetyl-THQ (major) | researchgate.net |
| N-Trifluoroacetyl-THQ | HNO₃ / Ac₂O at -40 °C | 6-Nitro-N-trifluoroacetyl-THQ (total regioselectivity) | researchgate.net |
| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) | Myeloperoxidase, H₂O₂, NO₂⁻ | Two distinct nitrated IQ products | nih.gov |
Bromination Studies
Specific bromination studies on the semanticscholar.orgnih.govThiazolo[4,5-H]quinoline framework are limited. The reactivity of the individual components suggests potential sites of reaction. Gas-phase bromination of quinoline yields different products depending on the temperature: 3-bromoquinoline (B21735) is formed at 300°C, while 2-bromoquinoline (B184079) is the product at 450-500°C. researchgate.net For the thiazole ring, electrophilic attack, including halogenation, is favored at the C5 position. pharmaguideline.com In benzothiazole (B30560), bromination occurs at the C2 position of the thiazole ring without substitution on the benzene (B151609) nucleus. researchgate.net
Research on more complex, related structures highlights the challenges in controlling regioselectivity. For instance, the synthesis of thiazolo[5,4-f]quinazolines involved a bromination step that was not completely regioselective, often leading to purification difficulties. mdpi.com Similarly, the bromination of N-arylimino-1,2,3-dithiazole precursors for thiazolo[5,4-f]quinazolines yielded ortho-brominated imines, but polybrominated by-products were also observed. nih.gov
Table 2: Bromination of Quinoline and Related Heterocycles
| Substrate | Reagents and Conditions | Product(s) | Reference(s) |
| Quinoline (gas phase) | Bromine, 300°C | 3-Bromoquinoline | researchgate.net |
| Quinoline (gas phase) | Bromine, 450-500°C | 2-Bromoquinoline | researchgate.net |
| Thiazole (gas phase) | Bromine, 250°C or 450°C | 2-Bromothiazole | researchgate.net |
| Benzothiazole (gas phase) | Bromine, 450°C | 2-Bromobenzthiazole | researchgate.net |
| 5-Nitroanthranilonitrile | Various bromination methods | 3-Bromo-5-nitroanthranilonitrile | nih.gov |
| N-(Aryl)imino-1,2,3-dithiazoles | Bromine in acetic acid | Ortho-brominated imines and polybrominated by-products | nih.gov |
Acylation Reactions
Detailed research findings on the direct electrophilic acylation of the semanticscholar.orgnih.govThiazolo[4,5-H]quinoline ring system are not prominently featured in the available scientific literature. While acylation reactions are fundamental in organic synthesis, specific studies detailing the conditions and outcomes for this particular heterocyclic scaffold have not been identified in the current search.
Nucleophilic Substitution Reactions
The semanticscholar.orgnih.govThiazolo[4,5-H]quinoline system possesses sites susceptible to nucleophilic attack on both the quinoline and thiazole portions of the molecule. In the quinoline ring, nucleophilic substitution is highly favored at the C2 and C4 positions, particularly when these positions are substituted with a good leaving group, such as a halogen. quimicaorganica.org The reaction typically proceeds through an addition-elimination mechanism, stabilized by an intermediate where the negative charge is delocalized onto the nitrogen atom. quimicaorganica.org
Studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated various nucleophilic substitution reactions at the C4 position, leading to the formation of 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com The reactivity at C2 can be influenced by the nature of the substituent; for instance, an ethylthio group at C2 was found to be a better leaving group for hydrazinolysis than a chloro group. mdpi.com
The thiazole ring is generally susceptible to nucleophilic substitution at the C2 position, which is the most electron-deficient carbon in the ring. chemicalbook.com This reactivity is exploited in various synthetic transformations of thiazole derivatives. Therefore, in the semanticscholar.orgnih.govThiazolo[4,5-H]quinoline system, nucleophilic attack would be predicted to occur preferentially at the C2 position of the thiazole ring or at activated positions within the quinoline ring, contingent on the presence of suitable leaving groups.
Molecular Rearrangement Mechanisms
Fused heterocyclic systems like thiazoloquinolines are known to undergo various molecular rearrangements, often induced by heat or basic conditions. These transformations can lead to novel heterocyclic scaffolds.
Thermal Rearrangements
Thermal reactions of substituted thiazoloquinoline derivatives can lead to significant structural reorganization. A key study investigated the thermal behavior of 3a-alkyl/aryl- semanticscholar.orgnih.govthiazolo[5,4-c]quinoline-2,4(3aH,5H)-diones. semanticscholar.org The outcome of the reaction was found to be dependent on the nature of the substituent at the N-5 position of the quinoline ring.
When the N-5 position is substituted with an alkyl or aryl group, thermal treatment results in the formation of 4-amino-3-alkyl/aryl-1H-quinolin-2-ones. semanticscholar.org However, the N-5 unsubstituted analogues undergo a more profound molecular rearrangement to yield novel 6H-thiazolo[3,4-c]quinazoline-3,5-diones in high yields. semanticscholar.org
The proposed mechanism for this rearrangement involves an initial ring opening of the quinolinone skeleton to form an isocyanate intermediate. semanticscholar.org This is followed by tautomerization and subsequent ring closure to generate the final quinazolinone product. semanticscholar.org Such isocyanate intermediates have been proposed in the rearrangements of other structurally related quinoline derivatives. semanticscholar.org
Table 3: Products of Thermal Rearrangement of semanticscholar.orgnih.govThiazolo[5,4-c]quinoline-2,4(3aH,5H)-diones
| Substituent at N-5 | Product Type | Specific Product Example | Reference |
| Alkyl or Aryl group | 4-Amino-1H-quinolin-2-one | 4-Amino-3-alkyl/aryl-1H-quinolin-2-ones | semanticscholar.org |
| Hydrogen (unsubstituted) | 6H-Thiazolo[3,4-c]quinazoline-3,5-dione | 1-Butyl-9-methyl-6H-thiazolo[3,4-c]quinazoline-3,5-dione | semanticscholar.org |
This propensity for rearrangement is also observed in other related systems. For example, imidazo[4,5-e]thiazolo[3,2-b]triazines can rearrange to the isomeric imidazo[4,5-e]thiazolo[2,3-c]triazines under basic conditions, proceeding through a plausible transamidation reaction. nih.gov
Acid-Catalyzed Rearrangements
Molecular rearrangements, particularly under thermal or acidic conditions, are significant transformations for complex heterocyclic systems. While specific studies on acid-catalyzed rearrangements of nih.govthiazolo[4,5-h]quinoline are not extensively documented, related quinoline-fused heterocycles demonstrate a propensity for such changes.
In one notable study, a molecular rearrangement was observed during the synthesis of a related thiazoloquinoline derivative. The thermolysis of an imino-1,2,3-dithiazole, derived from 8-amino-6-methoxy-4-phenylquinoline, was expected to yield the corresponding nih.govthiazolo[4,5-h]quinoline. Instead, at 200°C, the reaction produced an isomeric imidazo[5,4,1-ij]quinoline-4-thione in a 49% yield. This unexpected outcome involved a novel molecular rearrangement where a sulfur atom from the dithiazole ring was transferred to the C2 position of the quinoline ring. Although this specific example is a thermal rearrangement, it highlights the potential for skeletal reorganization within the thiazoloquinoline framework.
Similarly, other fused quinoline systems, such as pyrazino[2,3-c]quinolin-5(6H)-ones, have been shown to undergo unprecedented molecular rearrangements when reacting with reagents like isocyanic acid, leading to entirely new heterocyclic structures like hydantoin (B18101) derivatives. nih.gov These examples suggest that the nih.govthiazolo[4,5-h]quinoline core possesses latent reactivity that could be exploited under acidic conditions to generate novel molecular scaffolds.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems. For the nih.govthiazolo[4,5-h]quinoline system, cycloaddition chemistry can be considered in the context of its synthesis or its subsequent reactions. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group, is a classic method for synthesizing quinolines and has been adapted for solid-phase synthesis of thiazolo[4,5-b]pyridines, which are structurally related to thiazoloquinolines. nih.gov This protocol involves the cyclization of a thiazole resin with α-halo ketones under microwave irradiation, demonstrating a pathway to the fused ring system. nih.gov
While cycloaddition reactions involving the final nih.govthiazolo[4,5-h]quinoline heterocycle as a diene or dienophile are not widely reported, the synthesis of the core thiazole ring itself can proceed via cyclo-condensation pathways. rsc.org For instance, thiazoline (B8809763) rings, the dihydro-analogs of thiazoles, can be formed through [3+2] cycloaddition reactions between azides and alkynes, followed by further transformations. nih.gov The inherent aromaticity of both the quinoline and thiazole rings in the fused system generally makes them less prone to participating in cycloaddition reactions compared to less aromatic or non-aromatic counterparts, as such reactions would disrupt the stable aromatic system.
Ring-Opening and Ring-Closure Reactions
Ring-opening and ring-closure sequences are fundamental in the synthesis and transformation of heterocyclic compounds. Research on related sulfur-containing heterocycles provides insights into potential reactions for the nih.govthiazolo[4,5-h]quinoline system. For example, thiophene (B33073) ring-opening reactions have been utilized as a strategy for the one-pot synthesis of complex fused systems. nih.govresearchgate.net In these reactions, a substituted thieno[2,3-c]pyridazine (B12981257) reacts with a benzothiohydrazide, leading to a ring-opening of the thiophene moiety, followed by two intramolecular cyclizations to form a 1,3,4-thiadiazoline-benzothiazolo[3,2-b]pyridazine hybrid. nih.gov This process, described as a formal [4+1] annulation, showcases how a fused sulfur-containing ring can be opened and re-closed to build new molecular architectures. researchgate.net
The previously mentioned rearrangement in the synthesis of an imidazo[5,4,1-ij]quinoline-4-thione also serves as an example of a ring-opening and closure mechanism. The proposed pathway involves the decomposition of the arylimino-1,2,3-dithiazole precursor, where the dithiazole ring opens, followed by an intramolecular cyclization where a sulfur atom attacks the quinoline ring, ultimately forming the new fused system.
Reactivity of Substituents and Functional Groups
The reactivity of the nih.govthiazolo[4,5-h]quinoline system is heavily influenced by the nature and position of its substituents. The fused heterocycle contains both an electron-deficient quinoline ring system and an electron-rich thiazole ring, leading to distinct reactivity patterns.
Reactivity of the Quinoline Moiety: The quinoline part of the molecule is generally deactivated towards electrophilic aromatic substitution compared to benzene itself, due to the electron-withdrawing nature of the nitrogen atom. purdue.edumsu.edu However, the presence of activating groups on the benzene ring portion can facilitate such reactions. Electrophilic attack (e.g., nitration, halogenation) would be directed to the benzene ring of the quinoline system, with the position of substitution governed by the existing substituents. msu.edu
Reactivity of the Thiazole Moiety and its Substituents: The thiazole ring contains both nucleophilic (nitrogen and sulfur) and electrophilic (C2 carbon) centers. nih.gov Substituents on the thiazole ring exhibit characteristic reactivity. For example, a methylsulfanyl (-SMe) group at the C2 position is an excellent leaving group and can be readily displaced by nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. Taking advantage of this property, secondary amines such as morpholine (B109124) and pyrrolidine (B122466) can be introduced onto the thiazole ring. researchgate.net This type of reaction is highly valuable for diversifying the chemical structure.
The table below summarizes the results of SNAr reactions on a related 2-(methylsulfanyl)thiazole scaffold, demonstrating the utility of this transformation.
| Entry | Starting Material | Reagent (Amine) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-(Methylsulfanyl)thiazolo[4,5-d] nih.govnih.govtriazine | Morpholine | 2-(Morpholin-4-yl)thiazolo[4,5-d] nih.govnih.govtriazine | 94 |
| 2 | 2-(Methylsulfanyl)thiazolo[4,5-d] nih.govnih.govtriazine | Pyrrolidine | 2-(Pyrrolidin-1-yl)thiazolo[4,5-d] nih.govnih.govtriazine | 90 |
Table 1. Nucleophilic aromatic substitution (SNAr) on a 2-(methylsulfanyl)thiazole system with secondary amines. Data sourced from research on related thiazolotriazines. researchgate.net
This reactivity allows for the late-stage functionalization of the thiazole portion of the nih.govthiazolo[4,5-h]quinoline molecule, providing access to a wide array of derivatives.
Computational and Theoretical Investigations ofThiazolo[4,5-H]quinoline: A Review of Current Scientific Literature
Despite a comprehensive search of scientific databases and academic literature, specific computational and theoretical investigations focusing solely on the chemical compoundThiazolo[4,5-H]quinoline are not available in published research.
While the broader family of thiazoloquinolines has been the subject of various computational studies, including Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics simulations, these studies have concentrated on other isomers or derivatives. The unique structural and electronic properties of theThiazolo[4,5-H]quinoline isomer have not been specifically elucidated through the computational methods outlined in the requested article structure.
Therefore, it is not possible to provide detailed, scientifically accurate information and data tables for the following sections concerningThiazolo[4,5-H]quinoline:
Computational and Theoretical Investigations Of 1 2 Thiazolo 4,5 H Quinoline
Molecular Dynamics (MD) Simulations
The absence of specific research on this particular isomer prevents the generation of an article that adheres to the strict requirements of focusing solely onThiazolo[4,5-H]quinoline and providing detailed research findings. Any attempt to extrapolate data from other related compounds would be scientifically unsound and would violate the core instructions of this request.
Further research dedicated specifically to the computational and theoretical analysis ofThiazolo[4,5-H]quinoline is required to populate the areas of inquiry outlined. Such studies would be valuable in understanding the fundamental physicochemical properties of this compound and could provide a basis for future investigations into its potential applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netyoutube.com These models are instrumental in predicting the activity of newly designed molecules, understanding their mechanisms of action, and prioritizing synthetic efforts. dmed.org.ua
In the realm of thiazoloquinolines and related heterocyclic systems, QSAR studies have been pivotal in identifying key molecular descriptors that influence their biological efficacy. For instance, in a study on quinolinone-based thiosemicarbazones with antituberculosis activity, a QSAR model revealed that van der Waals volume, electron density, and electronegativity were crucial for the observed biological activity. nih.gov The model, which showed strong statistical parameters (R² = 0.83, F = 47.96, s = 0.31), suggested that electron-withdrawing groups, such as chlorine and bromine, enhance activity by increasing the molecular volume and reducing electronegativity, whereas electron-donating groups like methyl decrease it. nih.gov
Similarly, QSAR models have been developed for other related scaffolds, such as 3H-thiazolo[4,5-b]pyridin-2-one derivatives, to predict their antioxidant potential. dmed.org.ua The goal of such research is to create interpretable models that can be used for the virtual screening of extensive chemical libraries to identify promising new drug candidates. dmed.org.ua The process involves dividing a dataset of compounds with known activities into a training set, used to build the model, and a validation set, to test its predictive power. dmed.org.ua
The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors can be categorized as topological, electronic, geometric, and physicochemical. Multiple linear regression (MLR) is a commonly employed statistical method to develop the QSAR equation, which is then rigorously validated internally and externally to ensure its robustness and predictive capability. researchgate.net The applicability domain of the model is also defined to ensure that predictions are reliable for new compounds that fall within the chemical space of the training set. dmed.org.ua
Table 1: Key Molecular Descriptors in QSAR Studies of Thiazoloquinoline-Related Compounds
| Descriptor Category | Specific Descriptor | Influence on Biological Activity | Reference |
| Electronic | Electron Density | Crucial for antituberculosis activity. | nih.gov |
| Electronegativity | Lower values associated with higher antituberculosis activity. | nih.gov | |
| Steric | Van der Waals Volume | A pivotal role in antituberculosis activity. | nih.gov |
| Molecular Weight (MW) | Often included in QSAR models for various biological activities. | researchgate.net | |
| Molar Refractivity (MR) | Considered in models predicting thymidine (B127349) phosphorylase inhibition. | researchgate.net | |
| Lipophilicity | LogP | A key descriptor for thymidine phosphorylase inhibitory activity. | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Theoretical Prediction of Reactivity and Selectivity
Theoretical methods, particularly those based on density functional theory (DFT), are powerful tools for predicting the reactivity and selectivity of chemical compounds. These calculations provide insights into the electronic structure, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.
For heterocyclic systems analogous to nih.govresearchgate.netThiazolo[4,5-H]quinoline, DFT calculations have been employed to understand their chemical behavior. For example, in a study of a quinoline-1,3-benzodioxole chalcone, DFT calculations using the B3LYP and M062X functionals provided valuable information on its molecular and electronic structure. nih.gov The energies of the HOMO and LUMO are particularly important, as the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A larger energy gap suggests higher stability and lower reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness, chemical potential, and the electrophilicity index. nih.gov These parameters help in predicting how a molecule will interact with other species. For instance, a molecule with low chemical hardness and a high electrophilicity index is expected to be more reactive.
In the context of designing new derivatives, theoretical predictions can guide the synthesis of specific isomers. For example, the synthesis of thiazolo[4,5-b]quinoxaline derivatives involved predicting the potential biological targets and antimicrobial activity of the designed compounds using artificial intelligence, which is a modern approach to theoretical prediction. johnshopkins.edu Such predictions can help in understanding the potential biological profile of a molecule even before its synthesis. johnshopkins.edu
Table 2: Calculated Reactivity Descriptors for a Quinoline-1,3-benzodioxole Chalcone
| Parameter | Value | Significance | Reference |
| HOMO Energy | -7.3259 eV | Energy of the highest occupied molecular orbital. | nih.gov |
| LUMO Energy | -1.6120 eV | Energy of the lowest unoccupied molecular orbital. | nih.gov |
| HOMO-LUMO Gap | 5.7138 eV | Indicator of kinetic stability and chemical reactivity. | nih.gov |
| Chemical Hardness | 2.86 eV | Measure of resistance to change in electron distribution. | nih.gov |
| Chemical Potential | -4.47 eV | Represents the escaping tendency of electrons. | nih.gov |
| Electrophilicity Index | 3.50 eV | A measure of the electrophilic character of a molecule. | nih.gov |
| Chemical Softness | 0.18 eV⁻¹ | The reciprocal of chemical hardness. | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Nonlinear Optical Properties Investigations
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, and they are essential for applications in optoelectronics, such as frequency conversion and optical switching. nih.gov The search for new organic molecules with significant NLO properties is an active area of research.
Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters that determine a molecule's NLO response are its polarizability (α) and first hyperpolarizability (β). A high value of β is indicative of a strong NLO response.
Investigations into quinoline (B57606) derivatives have shown that they can possess significant NLO properties. For instance, a study on (E)-N-(4-(3-(benzo[d] nih.govresearchgate.netdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide revealed that this compound exhibits strong NLO properties. nih.gov Theoretical calculations of the polarizability and hyperpolarizability of such molecules can provide a good correlation with experimental findings and guide the design of new materials with enhanced NLO characteristics. The presence of donor-acceptor groups and an extended π-conjugated system within a molecule are known to enhance its NLO response.
Structure Activity Relationship Sar Studies Of 1 2 Thiazolo 4,5 H Quinoline Analogues
Impact of Substitution Patterns on Biological Efficacy (General Principles)
The biological efficacy of mdpi.comresearchgate.netthiazolo[4,5-h]quinoline derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. These modifications can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its interaction with biological targets.
In a similar vein, the position of substituents on the quinoline (B57606) ring can drastically alter biological outcomes. For example, in a series of quinoline-based compounds, the placement of a nitrogen atom within the bicyclic core was found to be essential for NorA efflux pump inhibition. nih.gov Specifically, nitrogen at the 1-position of the quinoline core was critical, as demonstrated by the lack of activity in isoquinoline (B145761) derivatives. nih.gov Furthermore, positional isomers of mannose-quinoline conjugates have shown that the point of attachment of the sugar moiety to the quinoline ring influences their antioxidant and antibacterial activities. rsc.org
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly modulate the biological activity of the mdpi.comresearchgate.netthiazolo[4,5-h]quinoline scaffold. These effects can influence the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target protein.
For instance, in a study of quinolone derivatives, the presence of an electron-withdrawing chlorine atom at the R₂ position resulted in high potency towards ERK2 inhibition and tumor cell growth suppression. researchgate.net In contrast, replacing the chlorine with a bromine or a methyl group led to a complete loss of ERK2 inhibitory activity. researchgate.net This suggests that a specific electronic distribution in that region of the molecule is crucial for its biological function. The introduction of different aromatic substitutions at the fourth position of a thiazole (B1198619) ring linked to a quinoline core also demonstrated the impact of electronic variations on antimicrobial activity. nih.gov
While specific studies on the stereochemistry of mdpi.comresearchgate.netthiazolo[4,5-h]quinoline are limited, the principles of stereoselectivity are fundamental in medicinal chemistry. The three-dimensional arrangement of atoms in a molecule can be critical for its interaction with a chiral biological target, such as an enzyme or receptor.
In related heterocyclic systems, the stereochemistry of substituents has been shown to be a key factor in their biological activity. For example, studies on 2-iminothiazolidines have shown that the reaction conditions can lead to the formation of different regioisomers and that the stereoselectivity of the reaction can be influenced by the substituents. nih.gov
Role of the Fused Thiazole and Quinoline Moieties in Molecular Recognition
The fused thiazole and quinoline rings form the core pharmacophore of mdpi.comresearchgate.netthiazolo[4,5-h]quinoline analogues and are instrumental in their molecular recognition by biological targets. The quinoline moiety, a known privileged scaffold in medicinal chemistry, can engage in various interactions, including hydrogen bonding and π-π stacking, with amino acid residues in the active site of enzymes or receptors. purdue.edu The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction for the activity of many quinoline-based drugs. purdue.edu
The thiazole ring, another important heterocycle in medicinal chemistry, also contributes significantly to the biological profile of the fused system. The sulfur and nitrogen atoms of the thiazole ring can participate in hydrogen bonding and other polar interactions. nih.gov The thiazole ring is found in numerous natural and synthetic bioactive compounds and is known to enhance the pharmacological properties of the molecules it is part of. nih.gov The combination of the electron-rich thiazole and the electron-deficient quinoline creates a unique electronic landscape that can be finely tuned by substituents to achieve specific biological activities.
Scaffold Hopping Strategies and Analog Design
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different scaffold while retaining its key pharmacophoric features. This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.
In the context of quinoline-based compounds, scaffold hopping has been successfully employed to identify new inhibitors of the S. aureus NorA efflux pump. nih.gov By replacing the quinoline core of known inhibitors with other bicyclic scaffolds, researchers were able to identify the quinazoline (B50416) core as a superior scaffold with improved activity and reduced toxicity. nih.gov This approach could be similarly applied to the mdpi.comresearchgate.netthiazolo[4,5-h]quinoline scaffold to discover new analogues with diverse biological activities. The isosteric replacement of a thiophene (B33073) ring in thienopyrimidinones with a quinazolinone scaffold also led to a novel series of highly active HIV-1 reverse transcriptase inhibitors. nih.gov
Analog design often involves making systematic modifications to a lead compound to explore the SAR and optimize its properties. For mdpi.comresearchgate.netthiazolo[4,5-h]quinoline analogues, this could involve the synthesis of a library of compounds with diverse substituents at various positions of the thiazole and quinoline rings. The biological evaluation of these analogues would provide valuable data for understanding the SAR and for the design of more potent and selective compounds.
Correlation between Computational Parameters and Observed Activities
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable tools for understanding the SAR of a series of compounds and for guiding the design of new analogues. These methods aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity.
QSAR studies can identify the key physicochemical properties, such as lipophilicity, electronic properties, and steric parameters, that are important for the biological activity of mdpi.comresearchgate.netthiazolo[4,5-h]quinoline analogues. This information can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Molecular docking simulations can provide insights into the binding mode of mdpi.comresearchgate.netthiazolo[4,5-h]quinoline analogues to their biological targets. By visualizing the interactions between the ligand and the protein, researchers can understand the molecular basis of their activity and identify key interactions that are important for binding. This information can be used to design new analogues with improved binding affinity and selectivity. For instance, docking simulations were used to provide deeper insights into the activity of thieno-thiazolo-quinazoline derivatives. nih.gov
Synthetic Exploration and Research Applications Of 1 2 Thiazolo 4,5 H Quinoline Derivatives
Design and Synthesis of Novelnih.govbeilstein-journals.orgThiazolo[4,5-H]quinoline Hybrid Systems
The synthesis of thiazoloquinoline derivatives often involves multi-step sequences that allow for the construction of the fused heterocyclic system with various substituents. The design of these synthetic routes is crucial for accessing novel chemical entities with desired properties. While specific data on the synthesis of nih.govbeilstein-journals.orgThiazolo[4,5-H]quinoline is limited, the synthetic approaches for its isomers provide valuable insights into the construction of this heterocyclic family.
One common strategy involves the annulation of a thiazole (B1198619) ring onto a pre-existing quinoline (B57606) or quinazoline (B50416) precursor. For instance, the synthesis of thiazolo[5,4-f]quinazolines has been achieved through a Dimroth rearrangement and chemistry involving the Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride). nih.gov This method allows for the creation of a versatile molecular platform from which a library of derivatives can be generated. nih.gov
Another approach is the construction of the quinoline ring onto a benzothiazole (B30560) core. The Skraup reaction, a classic method for quinoline synthesis, has been successfully applied to 4-aminobenzothiazole to yield thiazolo[5,4-h]quinoline. researchgate.net This reaction demonstrates how established synthetic methodologies can be adapted to create complex fused systems.
Hybrid systems, where the thiazoloquinoline scaffold is combined with other pharmacologically relevant moieties, are a key area of research. For example, novel quinoline-thiazole hybrid compounds have been synthesized and evaluated for their potential as anticancer agents. researchgate.net The synthesis of these hybrids often involves the reaction of a functionalized quinoline derivative, such as a quinolinecarbaldehyde, with a thiazole-forming reagent. researchgate.net Similarly, quinazolines bearing a 1,3,4-thiadiazole-aryl urea (B33335) moiety have been designed and synthesized, showcasing the modular nature of these synthetic strategies. nih.gov
The table below summarizes various synthetic methods used for different thiazoloquinoline isomers and related hybrid systems.
| Isomer/Hybrid System | Key Synthetic Strategy | Starting Materials | Ref. |
| Thiazolo[5,4-f]quinazolines | Dimroth rearrangement, Appel salt chemistry | 6-aminobenzo[d]thiazole-2,7-dicarbonitrile | nih.gov |
| Thiazolo[5,4-h]quinoline | Skraup reaction | 4-aminobenzothiazole | researchgate.net |
| Quinoline-Thiazole Hybrids | Condensation reaction | Quinolinecarbaldehyde, thiosemicarbazide (B42300), 3-chloroacetylacetone | researchgate.net |
| Quinazoline-Thiadiazole Hybrids | Multi-step synthesis | Thiosemicarbazide, carbon disulfide, 6-nitroquinazoline | nih.gov |
| nih.govnih.govThiazino[2,3,4-ij]quinolin-4-ium Derivatives | Annulation reactions | 8-quinolinesulfenyl chloride, terminal alkenes | nih.gov |
Intermediates in the Synthesis of Complex Heterocyclic Compounds
The synthesis of complex heterocyclic systems like thiazoloquinolines relies heavily on the availability of versatile and appropriately functionalized intermediates. These intermediates serve as the building blocks for the final molecular architecture.
A key intermediate in the synthesis of thiazolo[5,4-f]quinazolines is 6-aminobenzo[d]thiazole-2,7-dicarbonitrile . nih.gov This polyfunctionalized benzothiazole is a valuable platform for generating a diverse range of derivatives through reactions targeting its amino and cyano groups. nih.gov Similarly, 4-aminobenzothiazole is a crucial precursor for the synthesis of thiazolo[5,4-h]quinoline via the Skraup reaction. researchgate.net
In the construction of hybrid molecules, intermediates containing either the quinoline or the thiazole moiety are employed. For example, quinolinecarbaldehyde and its derivatives are common starting points for building thiazole-containing side chains. researchgate.net The reaction of quinolinecarbaldehyde with thiosemicarbazide yields a thiosemicarbazone intermediate, which can then be cyclized to form the thiazole ring. researchgate.net
The synthesis of more complex fused systems, such as nih.govnih.govthiazino[2,3,4-ij]quinolin-4-ium derivatives, utilizes 8-quinolinesulfenyl chloride as a key intermediate. nih.gov This reactive species, generated in situ from di(8-quinolinyl) disulfide, readily undergoes annulation reactions with various unsaturated compounds. nih.gov
The strategic choice and synthesis of these intermediates are paramount to the successful and efficient construction of the target thiazoloquinoline scaffolds.
Development of Thiazoloquinoline Scaffolds for Diverse Research Areas
The development of thiazoloquinoline scaffolds has been primarily driven by their potential applications in medicinal chemistry, particularly as inhibitors of protein kinases. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.
The thiazolo[5,4-f]quinazoline scaffold has emerged as a promising framework for the design of potent kinase inhibitors. nih.govnih.gov Derivatives of this scaffold have been shown to inhibit Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in Alzheimer's disease. nih.govnih.gov Some of these compounds exhibit inhibitory activity in the nanomolar range. nih.gov
Similarly, the regioisomeric thiazolo[4,5-g]quinazoline scaffold has been explored for its kinase inhibitory potential. nih.govmdpi.com While some studies have shown that certain linear thiazoloquinazolines are not potent kinase inhibitors, they have demonstrated cytotoxicity against various tumor cell lines, suggesting potential applications as anticancer agents. mdpi.com
Beyond kinase inhibition, thiazoloquinoline-related structures have been investigated for other biological activities. For instance, novel thiazoloquinolinone derivatives have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov Furthermore, the broader family of quinoline derivatives has been explored for a wide range of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.gov
The development of these scaffolds often involves the creation of a library of related compounds with systematic variations in their substitution patterns. This allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
Focused Libraries and Compound Screening Methodologies
The discovery of new bioactive molecules based on the thiazoloquinoline scaffold is greatly facilitated by the use of focused chemical libraries and high-throughput screening methods. A screening library is a collection of chemical compounds used in drug discovery to identify substances that modulate a specific biological target or pathway. biomol.com
Focused libraries are designed to contain compounds with a higher probability of being active against a particular target or target family. For thiazoloquinolines, this involves synthesizing a collection of derivatives based on a core scaffold that has shown initial promise. For example, a library of novel thiazolo[5,4-f]quinazolines was synthesized to explore their potential as kinase inhibitors. nih.gov This library included variations in the substituents on the quinazoline ring system to probe the structural requirements for potent inhibition. nih.gov
The screening of these libraries can be performed using various methodologies:
High-Throughput Screening (HTS): This automated process allows for the rapid testing of thousands of compounds against a biological target.
Virtual Screening: This computational approach uses computer models to predict the binding of compounds to a target protein. nih.govnih.gov It is a cost-effective way to prioritize compounds for experimental testing. nih.gov Docking studies, a form of virtual screening, have been used to predict the binding modes of thiazoloquinolinone derivatives to the VEGFR-2 active site. nih.gov
Fragment-Based Screening: This method uses libraries of small, low-molecular-weight compounds ("fragments") to identify initial binding interactions. youtube.com These fragments can then be elaborated into more potent lead compounds. youtube.com
The table below outlines different types of screening libraries used in drug discovery.
| Library Type | Description | Key Characteristics | Ref. |
| Diversity-Oriented Libraries | Collections of compounds with a wide range of different chemical structures. | Aims to cover a broad chemical space to find novel hits for new targets. | timtec.org |
| Target-Focused Libraries | Compounds designed based on the structure or known ligands of a specific biological target. | Higher hit rate for the intended target. | timtec.org |
| Fragment Libraries | Collections of small, low-molecular-weight molecules. | Used to identify weak but efficient binding interactions that can be optimized. | youtube.com |
| Natural Product Libraries | Compounds isolated from natural sources such as plants, bacteria, and fungi. | Often possess high structural complexity and biological relevance. | timtec.org |
The combination of rational library design and efficient screening methodologies is a powerful strategy for unlocking the therapeutic potential of the thiazoloquinoline chemical space.
Q & A
Q. What are the most efficient synthetic routes for [1,3]thiazolo[4,5-H]quinoline derivatives?
The synthesis typically involves cyclization of thioamides or nitro-substituted precursors. For example, 2-substituted derivatives are prepared by reacting 5-nitroquinoline with alkyl/phenyl thioamides in aqueous NaOH with K₃Fe(CN)₆ as an oxidizing agent . Microwave-assisted synthesis and refluxing in polar aprotic solvents (e.g., DMF) improve yields (up to 85%) and purity . Key steps include TLC monitoring and purification via column chromatography or crystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Essential methods include:
- ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., distinguishing thiazole protons at δ 7.5–8.5 ppm) .
- HRMS (EI/FAB/ESI) : For molecular weight validation and fragmentation patterns .
- IR Spectroscopy : Identification of functional groups like C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) .
- X-ray crystallography (SHELX) : Resolves bond angles and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. How are preliminary biological activities of these compounds assessed?
Initial screening involves:
- COX-1/COX-2 inhibition assays : Measure IC₅₀ values using colorimetric methods (e.g., prostaglandin E₂ quantification) .
- Antimicrobial testing : Broth microdilution for MIC determination against Mycobacterium tuberculosis or Gram-positive bacteria .
- In vivo behavioral models : For CNS activity (e.g., tranquilizer effects via rodent locomotor activity tests) .
Advanced Research Questions
Q. How can computational methods optimize SAR for this compound derivatives?
Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like COX-2 or bacterial enzymes. For example, trimethoxyphenyl substituents enhance binding to hydrophobic pockets via π-π stacking . QSAR models using Hammett constants or LogP values correlate substituent electronegativity with activity .
Q. What challenges arise in crystallographic refinement of these compounds?
High torsional flexibility of the thiazole ring complicates electron density mapping. SHELXL refinement with TWIN/BASF commands is recommended for handling twinned crystals . Disordered solvent molecules in lattice voids require PART/ISOR restraints .
Q. How to resolve contradictions in biological data across studies?
Discrepancies in COX inhibition (e.g., moderate vs. weak activity) may stem from assay conditions (e.g., enzyme source, substrate concentration). Validate results using orthogonal methods:
Q. What strategies improve electrophilic substitution reactivity in the thiazoloquinoline core?
Nitration or halogenation occurs preferentially at the C5 position due to electron-rich thiazole nitrogen. Use HNO₃/AcOH for nitration (yield: 70–80%) or NBS in CCl₄ for bromination . DFT calculations (e.g., Gaussian) identify reactive sites by mapping Fukui indices .
Q. How does saturation of the thiazole ring affect pharmacological properties?
Reducing the thiazole to 2,3-dihydrothiazoline increases water solubility (e.g., from 49 mg/L to 173 mg/L) and lowers LogP (2.28 to 1.59), enhancing bioavailability. However, this reduces COX-2 affinity by 30% due to lost aromaticity .
Q. What advanced analytical techniques assess thermal stability?
- TGA/DSC : Determine decomposition temperatures (Td) and phase transitions. Derivatives with electron-withdrawing groups (e.g., -NO₂) show higher Td (~250°C) .
- Powder XRD : Monitors crystallinity changes under stress (e.g., humidity) .
Q. Are there alternative synthetic routes to avoid nitro intermediates?
Yes, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) directly introduces aryl groups at C2 using 5-bromoquinoline precursors. Yields reach 65–80% with Buchwald-Hartwig conditions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
